2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16112371
InChI: InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+
SMILES:
Molecular Formula: C12H8Br2N2O
Molecular Weight: 356.01 g/mol

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol

CAS No.:

Cat. No.: VC16112371

Molecular Formula: C12H8Br2N2O

Molecular Weight: 356.01 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol -

Specification

Molecular Formula C12H8Br2N2O
Molecular Weight 356.01 g/mol
IUPAC Name 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol
Standard InChI InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+
Standard InChI Key DMKCSXSPFSKZOB-FRKPEAEDSA-N
Isomeric SMILES C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O
Canonical SMILES C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol (IUPAC name: 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol) features a phenol backbone substituted with bromine atoms at the 2- and 4-positions and a pyridin-2-yliminomethyl group at the 6-position. The imine (-N=CH-) linkage between the phenol and pyridine moieties enables tridentate coordination to metal centers, forming stable chelates .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular formulaC₁₂H₈Br₂N₂O
Molecular weight (g/mol)356.01
IUPAC name2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol
Canonical SMILESC1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O
Topological polar surface area41.1 Ų

X-ray crystallographic studies of its metal complexes confirm an octahedral geometry when bound to iron or nickel centers, with the ligand adopting a meridional configuration . The bromine substituents enhance electron-withdrawing effects, stabilizing the metal-ligand interaction while modulating catalytic activity.

Comparative Analysis with Analogous Compounds

Structural analogs such as 2,4-dibromo-6-chlorophenol and 2,4-dibromo-6-methylphenol lack the pyridylimine functional group, resulting in distinct coordination behaviors. For instance, the chlorinated analog exhibits reduced steric bulk but lower electronic tunability, while methyl-substituted derivatives prioritize hydrophobic interactions over metal binding .

Synthesis and Characterization

Ligand Preparation

The ligand is synthesized via condensation of 2-aminopyridine with 2,4-dibromo-6-formylphenol under acidic conditions. Optimal yields (78–85%) are achieved using ethanol as the solvent at 60–70°C for 12 hours . Purification via recrystallization from dichloromethane/hexane mixtures yields pale-yellow crystals suitable for complexation.

Metal Complex Formation

Reaction with Fe(II), Co(II), or Ni(II) salts in methanol produces bis-ligated complexes of the general formula [M(L)₂] (M = Fe, Co, Ni). Key characterization data include:

  • IR spectroscopy: ν(C=N) stretches at 1605–1620 cm⁻¹ confirm imine coordination .

  • Magnetic moments: High-spin configurations observed for Fe(II) (μeff = 5.2–5.5 μB) and Co(II) (μeff = 4.8–5.1 μB) .

  • X-ray diffraction: Bond lengths of M–N(pyridine) = 2.10–2.15 Å and M–O(phenolic) = 1.95–2.00 Å .

Table 2: Selected Crystallographic Parameters for [Fe(L)₂]

ParameterValue
Space groupP 1 2 1
Unit cell dimensionsa = 9.42 Å, b = 12.35 Å, c = 14.78 Å
Bond angle (N–M–O)87.5°

Catalytic Applications in Ethylene Oligomerization

Reaction Performance

Activation with EtAlCl₂ co-catalyst transforms these complexes into highly active systems for ethylene oligomerization. Under standard conditions (20 bar ethylene, 30°C, 1 hour), product distributions vary with metal identity:

Table 3: Catalytic Activities of M(L)₂ Complexes

MetalActivity (kg/mol·h)C₄ (%)C₆ (%)α-Olefin Selectivity (%)
Fe1,450622889
Co980553582
Ni2,120682293

Nickel-based systems exhibit superior activity and α-olefin selectivity due to favorable charge transfer kinetics, as evidenced by density functional theory (DFT) calculations .

Mechanistic Insights

DFT studies reveal that the metal’s electrophilicity and ligand field strength govern ethylene insertion barriers. For nickel complexes, a lower activation energy (ΔG‡ = 18.3 kcal/mol) correlates with rapid β-hydride elimination, favoring C₄ products . In contrast, iron systems show higher barriers (ΔG‡ = 24.7 kcal/mol), leading to prolonged chain growth and increased C₆ yields.

Stability and Industrial Considerations

Thermal Degradation Profiles

Thermogravimetric analysis (TGA) demonstrates decomposition onset temperatures of 220–240°C for the free ligand and 280–320°C for metal complexes, indicating robust thermal stability under catalytic conditions .

Solubility and Process Optimization

The ligand exhibits limited solubility in aliphatic hydrocarbons but dissolves readily in chlorinated solvents (e.g., 12.5 g/L in CH₂Cl₂ at 25°C). Industrial scale-up employs continuous flow reactors with in-line purification, achieving >90% ligand conversion and minimal byproduct formation .

Future Research Directions

Ongoing investigations focus on:

  • Ligand modulation: Introducing electron-donating groups (e.g., -OCH₃) to enhance metal center nucleophilicity.

  • Bimetallic systems: Exploring synergistic effects in Fe/Ni heterometallic clusters.

  • Green chemistry applications: Utilizing CO₂ as a chain-transfer agent to produce carboxylated oligomers.

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